8-(((Allyloxy)carbonyl)amino)octanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(prop-2-enoxycarbonylamino)octanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-2-10-17-12(16)13-9-7-5-3-4-6-8-11(14)15/h2H,1,3-10H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEXESZKBAULKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Allyloxy Carbonyl Amino Octanoic Acid
Approaches to the Formation of the Allyloxycarbonyl Moiety
The introduction of the allyloxycarbonyl (Alloc) group is a crucial step in the synthesis of the target compound, serving as a protective group for the primary amine. This transformation is typically achieved through carbamate (B1207046) formation.
Carbamate Formation Techniques
Carbamate synthesis is a well-established method in organic chemistry. Generally, it involves the reaction of an amine with a chloroformate derivative. In the context of 8-(((allyloxy)carbonyl)amino)octanoic acid, the primary amino group of 8-aminooctanoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an allyl-containing chloroformate.
Strategic Introduction of the Allyloxycarbonyl Functionality
The strategic introduction of the Alloc group onto 8-aminooctanoic acid is typically accomplished by reacting it with allyl chloroformate in the presence of a base. The base serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction. Common bases used for this purpose include sodium bicarbonate, sodium carbonate, or tertiary amines like triethylamine or pyridine. The reaction is often carried out in a biphasic system of an organic solvent (such as dichloromethane or diethyl ether) and water, or in a polar aprotic solvent. The Alloc group is favored in certain synthetic strategies due to its stability under both acidic and basic conditions, while being readily removable under specific, mild conditions, typically involving a palladium(0) catalyst.
Preparation of the Octanoic Acid Backbone: Precursors and Synthetic Routes
Synthesis of 8-Aminooctanoic Acid
Two notable methods for the synthesis of 8-aminooctanoic acid are the Beckmann rearrangement of a cyclic ketone and the unilateral Hoffmann degradation of a dicarboxylic acid.
One prominent route to 8-aminooctanoic acid involves the Beckmann rearrangement of cyclooctanone oxime. masterorganicchemistry.com This reaction transforms the cyclic oxime into a cyclic amide, specifically 2-azacyclononanone (also known as capryllactam). The rearrangement is typically catalyzed by strong acids such as sulfuric acid or polyphosphoric acid.
The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion. Subsequent hydration of the nitrilium ion and tautomerization yields the lactam.
Following the rearrangement, the resulting 2-azacyclononanone undergoes hydrolytic ring-opening to yield 8-aminooctanoic acid. This hydrolysis is typically achieved by heating the lactam in the presence of a strong acid, such as hydrochloric acid, or a strong base. The acidic hydrolysis, for instance, protonates the amide carbonyl, rendering it more susceptible to nucleophilic attack by water, ultimately leading to the cleavage of the amide bond and the formation of the amino acid hydrochloride salt, which can then be neutralized to obtain the free amino acid.
A general representation of this two-step process is outlined below:
| Step | Reactant | Reagents/Conditions | Product |
| 1 | Cyclooctanone | 1. NH₂OH·HCl, Base2. Strong Acid (e.g., H₂SO₄) | 2-Azacyclononanone |
| 2 | 2-Azacyclononanone | Acid or Base Hydrolysis (e.g., HCl, heat) | 8-Aminooctanoic acid |
An alternative synthetic approach to 8-aminooctanoic acid is the unilateral Hoffmann degradation of a suitable dicarboxylic acid derivative. masterorganicchemistry.com This method involves the conversion of one of the carboxylic acid groups of a dicarboxylic acid into an amino group, with the loss of one carbon atom. For the synthesis of 8-aminooctanoic acid, the starting material would be a nine-carbon dicarboxylic acid, such as azelaic acid, or more conveniently, its corresponding diamide, suberamide (the diamide of suberic acid, an eight-carbon dicarboxylic acid).
The Hoffmann degradation proceeds by treating the amide with a solution of bromine or chlorine in a strong aqueous base, such as sodium hydroxide. The reaction mechanism involves the formation of an N-haloamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to form a carbamic acid, which is unstable and readily decarboxylates to yield the primary amine with one fewer carbon atom than the starting amide.
When applied to a dicarboxylic acid monoamide (or by controlling the stoichiometry for a diamide), this reaction can selectively degrade one amide function, leading to the formation of an ω-amino acid. For instance, the controlled Hoffmann degradation of suberamide would yield 7-aminoheptanoic acid. To obtain 8-aminooctanoic acid via this route, one would need to start with the monoamide of a nonanedioic acid.
A summary of the key transformations in the Hoffmann degradation is presented in the following table:
| Reactant | Reagents/Conditions | Key Intermediate | Product |
| Dicarboxylic Acid Monoamide | Br₂ or Cl₂, NaOH(aq) | Isocyanate | ω-Amino Acid |
Schmidt Reaction-Based Syntheses
The Schmidt reaction is a versatile organic reaction that converts carboxylic acids into amines with the loss of one carbon atom through a reaction with hydrazoic acid under acidic conditions. guidechem.com This method has been successfully applied to the synthesis of ω-amino acids. The general mechanism for the reaction of a carboxylic acid involves the formation of an acylium ion, which then reacts with hydrazoic acid to form a protonated acyl azide. A subsequent rearrangement with migration of the alkyl group and expulsion of dinitrogen gas yields a protonated isocyanate. This intermediate is then hydrolyzed by water to form a carbamic acid, which decarboxylates to furnish the primary amine.
For the synthesis of 8-aminooctanoic acid, a suitable precursor would be a nine-carbon dicarboxylic acid, such as azelaic acid. The reaction proceeds as follows:
Protonation and Acylium Ion Formation : The dicarboxylic acid is protonated by a strong acid (e.g., sulfuric acid). Loss of a water molecule from one of the carboxylic acid groups generates an acylium ion.
Reaction with Hydrazoic Acid : The acylium ion is attacked by hydrazoic acid (HN₃).
Rearrangement : The resulting intermediate undergoes a rearrangement, where the alkyl chain migrates to the nitrogen atom, leading to the expulsion of stable nitrogen gas (N₂).
Hydrolysis : The resulting isocyanate is hydrolyzed to yield the target ω-amino acid, 8-aminooctanoic acid, and carbon dioxide.
Using a monoalkyl ester of the dibasic acid, such as monoethyl azelate, can reportedly improve the reaction yield. google.com While effective, a significant drawback of this method, particularly for large-scale production, is the use of sodium azide and strong acids, which can generate explosive and toxic hydrazoic acid, posing considerable safety hazards. guidechem.com
Hydrogenation Pathways from Cyanoheptanoic Acid Derivatives
Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups. The synthesis of 8-aminooctanoic acid can be achieved through the hydrogenation of 7-cyanoheptanoic acid. google.com This method involves the reduction of the nitrile (cyano) group to a primary amine using molecular hydrogen in the presence of a metal catalyst.
Commonly employed catalysts for nitrile hydrogenation include Raney nickel, Raney cobalt, palladium, or rhodium, often supported on materials like carbon or alumina. The reaction is typically carried out in a solvent such as an alcohol (e.g., ethanol) or ammonia to suppress the formation of secondary amine byproducts. High pressure and elevated temperatures are often required to achieve efficient conversion.
| Starting Material | Product | Catalyst | Key Conditions | Reference |
| 7-Cyanoheptanoic acid | 8-Aminooctanoic acid | Metal catalyst (e.g., Raney Ni, Rh) | H₂, high pressure, solvent (e.g., NH₃/ethanol) | google.com |
This pathway is advantageous as it builds upon a C7 precursor and directly installs the amino group at the terminal position. The availability of cyanoheptanoic acid derivatives is a key factor for the feasibility of this route.
Reactions of Halogenated Carboxylic Acid Esters with Metal Cyanates
A robust method for synthesizing ω-amino acids involves the reaction of halogenated carboxylic acid esters with metal cyanates, such as potassium cyanate (KOCN), in the presence of an alcohol. google.com This process introduces the amino functionality in a protected form, which is subsequently hydrolyzed to yield the final amino acid.
The synthesis of 8-aminooctanoic acid via this route can be exemplified starting from an 8-halooctanoic acid ester, such as 8-chlorooctanoic acid ethyl ester. The key steps are:
Urethane Formation : 8-chlorooctanoic acid ethyl ester is reacted with potassium cyanate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 140°C). An alcohol, such as ethanol, is added continuously. The reaction proceeds through an intermediate isocyanate which is trapped by the alcohol to form a stable urethane.
Acidic Saponification : The resulting urethane is then subjected to acidic hydrolysis (saponification) using a strong acid like hydrochloric acid (HCl). This step cleaves both the ester and the urethane protecting group to yield the hydrochloride salt of 8-aminooctanoic acid.
| Step | Reactants | Reagents & Solvents | Temperature | Product | Yield |
|---|---|---|---|---|---|
| 1 | 8-Chlorooctanoic acid ethyl ester | Potassium cyanate, Ethanol, DMF | 140°C | Ethyl 8-(((ethoxy)carbonyl)amino)octanoate (Urethane intermediate) | Not specified |
| 2 | Urethane intermediate | Concentrated HCl, Water | 100°C | 8-Aminooctanoic acid hydrochloride | 80% |
This method avoids the use of hazardous azides and offers a high-yield pathway suitable for larger-scale synthesis.
Enzyme-Catalyzed Production of Omega-Amino Acids
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes can be used to produce ω-amino acids under mild reaction conditions. One prominent enzymatic approach involves the use of ω-transaminases. These enzymes catalyze the transfer of an amino group from a donor molecule (like L-alanine or other amino acids) to a keto or aldehyde acceptor. chemicalbook.com
For the production of 8-aminooctanoic acid, a suitable substrate would be 8-oxooctanoic acid. A ω-transaminase would catalyze the following reaction:
8-Oxooctanoic acid + Amine Donor → 8-Aminooctanoic acid + Keto Acid Byproduct
The key advantages of this method include:
High Selectivity : Enzymes operate with high chemo-, regio-, and stereoselectivity.
Mild Conditions : Reactions are typically run in aqueous media at or near ambient temperature and neutral pH.
Reduced Environmental Impact : Avoids harsh reagents and hazardous waste streams.
Research has also demonstrated the enzymatic synthesis of lactams from ω-amino acids, where 8-aminooctanoic acid was used as a substrate to form macrocyclic dimer and trimer lactams using the enzyme Novozym 435, highlighting the utility of enzymes in both the synthesis and further transformation of these compounds. chemicalbook.com
Methods for Introducing the Terminal Amino Functionality
The introduction of a terminal amino group onto an aliphatic carboxylic acid chain is the crucial step in the synthesis of ω-amino acids like 8-aminooctanoic acid. The methodologies described previously each represent a distinct strategy for achieving this transformation:
From a Carboxylic Acid (via Degradation) : The Schmidt Reaction introduces the amino group by converting a terminal carboxylic acid function of a longer-chain precursor (e.g., azelaic acid) into an amine, with the loss of a carbon atom as CO₂.
From a Nitrile : The Hydrogenation of Cyanoheptanoic Acid introduces the amino group by reducing a terminal nitrile functionality. This is a direct conversion of C≡N to -CH₂NH₂ without altering the carbon skeleton length.
From a Halide : The Reaction of Halogenated Esters with Metal Cyanates achieves the introduction of the amino group through nucleophilic substitution. A terminal halogen atom is displaced, and the cyanate is ultimately converted into an amine after hydrolysis. This method effectively transforms a C-X bond (where X is a halogen) into a C-N bond.
Each of these methods provides a viable pathway to install the necessary amino group at the terminus of the octanoic acid chain, with the choice of method often depending on factors such as precursor availability, scalability, safety considerations, and cost.
Direct Synthetic Pathways to this compound
Once 8-aminooctanoic acid is obtained, the direct synthesis of this compound is a straightforward N-protection reaction. The allyloxycarbonyl (Alloc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. It is stable under both acidic and basic conditions where other common protecting groups like Boc and Fmoc are cleaved, respectively. highfine.comug.edu.pl
The protection reaction involves treating 8-aminooctanoic acid with an Alloc--donating reagent under basic conditions. The base is required to deprotonate the amino group, rendering it nucleophilic.
The most common reagents for this transformation are:
Allyl chloroformate (Alloc-Cl)
Diallyl dicarbonate (Alloc₂O)
The reaction is typically performed in a mixed solvent system, such as an organic solvent (e.g., THF, dioxane) and an aqueous basic solution (e.g., NaHCO₃, Na₂CO₃).
| Amine Substrate | Allocating Reagent | Base | Solvent System | Product |
|---|---|---|---|---|
| 8-Aminooctanoic acid | Allyl chloroformate (Alloc-Cl) | NaHCO₃ or Pyridine | Organic Solvent / Aqueous Base | This compound |
| 8-Aminooctanoic acid | Diallyl dicarbonate (Alloc₂O) | NaHCO₃ or Na₂CO₃ | Organic Solvent / Aqueous Base | This compound |
The Alloc group is valued for its unique deprotection conditions, which typically involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger nucleophile (e.g., dimedone, morpholine) to trap the allyl cation. total-synthesis.com This orthogonality makes it a valuable tool in multi-step syntheses where other protecting groups are present.
Stereoselective Synthetic Considerations for Related Octanoic Acid Derivatives
While this compound itself is an achiral molecule, the principles of stereoselective synthesis are highly relevant for the preparation of its chiral analogs or other functionalized octanoic acid derivatives where stereocenters are present. The introduction of chirality into an eight-carbon chain can be achieved through various asymmetric strategies, including:
Asymmetric Hydrogenation : If an unsaturated precursor containing a prochiral double bond is used, asymmetric hydrogenation with a chiral catalyst (e.g., complexes of rhodium or ruthenium with chiral phosphine ligands) can establish one or more stereocenters with high enantioselectivity.
Chiral Pool Synthesis : Synthesis can begin from a naturally occurring chiral molecule (e.g., an amino acid or a carbohydrate) that already contains the desired stereochemistry, which is then elaborated into the target octanoic acid derivative.
Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the octanoic acid precursor. This auxiliary directs a subsequent stereoselective reaction (e.g., an alkylation or an aldol reaction). After the desired stereocenter is set, the auxiliary is removed.
Enzyme-Catalyzed Reactions : As mentioned previously, enzymes can be used to perform highly stereoselective transformations. For instance, a hydrolase could perform a kinetic resolution of a racemic mixture of a functionalized octanoic acid ester, or a transaminase could asymmetrically aminate a keto-octanoic acid derivative to produce a chiral amino-octanoic acid.
These strategies are fundamental in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms in a molecule can be critical to its biological activity or physical properties. Therefore, the ability to synthesize enantiomerically pure derivatives of octanoic acid is of significant scientific importance.
Asymmetric Synthetic Methodologies for Chiral Centers
The introduction of a chiral center into the this compound backbone could be envisioned at various positions along the alkyl chain. Modern synthetic chemistry offers several powerful strategies for enantioselective C-H functionalization that could be adapted for this purpose.
One promising approach is the use of transition metal-catalyzed enantioselective C-H amination. acs.orgresearchgate.netnih.gov This method allows for the direct conversion of a C-H bond into a C-N bond with high enantioselectivity. In the context of an octanoic acid derivative, a chiral catalyst, often based on rhodium or iridium, could direct the amination to a specific methylene group on the alkyl chain. The choice of ligand on the metal catalyst is crucial for inducing asymmetry. For instance, a substrate such as methyl octanoate could be subjected to C-H amination using a protected nitrogen source in the presence of a chiral catalyst. Subsequent hydrolysis of the ester and protection of the newly introduced amino group with an Alloc group would yield a chiral derivative of the target molecule.
Another potential strategy involves the use of biocatalysis. Omega-transaminases are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov A hypothetical route could involve the synthesis of a keto-octanoic acid, which could then be a substrate for an (S)- or (R)-selective ω-transaminase to introduce a chiral amino group at a specific position. The resulting chiral amino acid would then be protected with the Alloc group.
Table 2: Comparison of Potential Asymmetric Amination Strategies
| Methodology | Catalyst/Enzyme | Potential Advantages | Potential Challenges |
| Catalytic C-H Amination | Chiral Rhodium or Iridium complexes | Direct functionalization of the alkyl chain, high enantioselectivity. | Regioselectivity on a long alkyl chain, catalyst cost and sensitivity. |
| Biocatalytic Amination | ω-Transaminase | High enantioselectivity and stereospecificity, mild reaction conditions. | Substrate specificity of the enzyme, need for a keto-precursor. |
Control of Stereochemistry along the Alkyl Chain
Controlling the stereochemistry at multiple positions along a flexible alkyl chain is a significant synthetic challenge due to the conformational flexibility of the chain and the lack of directing groups. However, several strategies can be conceptualized for the diastereoselective synthesis of substituted analogs of this compound.
Substrate-controlled diastereoselective reactions could be employed by starting with a chiral building block that contains a portion of the octanoic acid chain with a defined stereocenter. Subsequent chain elongation and functionalization steps would then be influenced by the existing stereocenter. For example, a chiral epoxide derived from a shorter chain alcohol could be opened with a suitable nucleophile to set a second stereocenter in a controlled manner.
Reagent-controlled methods offer another avenue. For instance, an Evans asymmetric alkylation could be used to introduce the first stereocenter with high enantioselectivity. Subsequent functionalization of the alkyl chain could then be performed using diastereoselective reactions, such as a directed hydrogenation or epoxidation, where the chiral auxiliary or a directing group on the substrate guides the stereochemical outcome of the reaction.
A modular approach, combining different chiral fragments, could also be envisioned. This would involve the synthesis of two or more smaller, enantiomerically pure building blocks that are then coupled together to construct the full, stereochemically defined octanoic acid backbone. While synthetically demanding, this strategy offers the highest degree of control over the stereochemistry of multiple centers.
Applications in Advanced Chemical Synthesis and Molecular Design
As a Building Block in Peptide and Peptidomimetic Synthesis
In the realm of peptide science, 8-(((allyloxy)carbonyl)amino)octanoic acid and its derivatives, such as N-Fmoc-8-aminooctanoic acid, serve as elongated, non-canonical amino acid (NCAA) spacers. sigmaaldrich.comnih.gov The incorporation of this linker into peptide chains can modulate biological activity, improve pharmacokinetic properties, and create novel structural motifs.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. beilstein-journals.orgnih.gov The use of this compound, typically in its Fmoc-protected form (Fmoc-8-Aoc-OH), is fully compatible with standard Fmoc-based SPPS protocols. sigmaaldrich.comlsu.edu
The key advantage of using an Alloc-protected building block lies in its orthogonal deprotection scheme. In a typical Fmoc-SPPS workflow, the temporary Fmoc group is removed from the N-terminus at each cycle using a mild base like piperidine (B6355638) to allow for the next amino acid coupling. uci.edupeptide.com Side-chain protecting groups are generally acid-labile and are removed at the end of the synthesis along with cleavage from the resin, often using trifluoroacetic acid (TFA). nih.gov
The Alloc group is stable under both basic (Fmoc deprotection) and acidic (final cleavage) conditions. iris-biotech.de It can be selectively removed at any stage of the synthesis by treatment with a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. stanford.edu This unique property enables chemists to unmask the amino group of the octanoic acid spacer on the solid support and perform specific chemical modifications. These modifications can include branching the peptide chain, attaching labels like fluorophores or biotin, or initiating macrocyclization. stanford.edu
Table 1: Orthogonal Protecting Groups in SPPS
| Protecting Group | Chemical Name | Removal Conditions | Typical Use |
|---|---|---|---|
| Fmoc | Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF | α-Amine protection (temporary) |
| Boc | tert-Butoxycarbonyl | Strong Acid (e.g., TFA) | α-Amine or Side-chain protection |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Side-chain/orthogonal protection |
| tBu | tert-Butyl | Strong Acid (e.g., TFA) | Side-chain protection (acid-labile) |
This strategy was effectively demonstrated in the solid-phase synthesis of azapeptide probes, where an Alloc-protected nitrogen was incorporated. stanford.edu The Alloc group was later removed on-resin to allow for the coupling of an electrophilic "warhead," a step that would not have been possible with standard protecting groups due to potential side reactions during peptide elongation. stanford.edu
While SPPS is dominant for many applications, solution-phase peptide synthesis remains crucial, particularly for large-scale production and the synthesis of peptide segments. beilstein-journals.orgpeptide.com The unprotected form, 8-aminooctanoic acid, is suitable for these methods. sigmaaldrich.com In solution-phase synthesis, peptide fragments are coupled together in an appropriate solvent. The challenge lies in the purification of the intermediate product after each coupling step. beilstein-journals.org
This compound can be incorporated into a peptide fragment using standard solution-phase coupling reagents. The resulting fragment, now containing the Alloc-protected spacer, can be purified and then subjected to selective Alloc deprotection in solution, again using a palladium catalyst. This allows for subsequent ligation with another peptide fragment at the site of the newly freed amine, providing a convergent route to complex peptides.
Standard proteins are built from a set of twenty canonical amino acids. The introduction of non-canonical amino acids (NCAAs) with unique side chains, backbones, or lengths is a powerful strategy to create peptides and proteins with novel functions. nih.govnih.gov 8-aminooctanoic acid is an example of an ω-amino acid, a type of NCAA that extends the peptide backbone. medchemexpress.com
By incorporating this compound into a peptide sequence, chemists can introduce a long, flexible linker. medchemexpress.com This has several applications:
Spacers: The eight-carbon chain can act as a spacer to separate different functional domains of a peptide, for instance, separating a receptor-binding motif from a payload like a drug or an imaging agent.
Improving Pharmacokinetics: The lipophilic nature of the octanoic acid chain can influence the solubility and membrane permeability of the peptide, potentially improving its drug-like properties.
The use of NCAAs is a key strategy in moving beyond the limitations of natural peptide scaffolds to create molecules with enhanced stability and tailored biological activity. nih.gov
Macrocyclization is a widely used strategy in medicinal chemistry to transform flexible, linear peptides into more rigid, conformationally constrained cyclic structures. nih.gov This often leads to increased receptor affinity, enhanced stability against enzymatic degradation, and improved cell permeability. nih.gov
This compound is an excellent tool for facilitating macrocyclization. A common strategy involves:
Synthesizing a linear peptide on a solid support using Fmoc-SPPS.
Incorporating Fmoc-8-Aoc(Alloc)-OH (a derivative where the alpha-amine is protected by Fmoc and the omega-amine by Alloc) or a similar bifunctional linker into the chain.
After assembling the linear sequence, the terminal Fmoc group is removed, and the Alloc group on the octanoic acid side chain is selectively cleaved with a palladium catalyst.
This reveals a free amine on the spacer and a free carboxylic acid at the C-terminus (if cleaved from a super acid-labile resin) or a free amine at the N-terminus, which can then be coupled together on-resin to form the cyclic peptide.
This "head-to-side-chain" or "tail-to-side-chain" cyclization strategy leverages the orthogonal nature of the Alloc group to create complex cyclic architectures that would be difficult to access otherwise.
While macrocyclization is a primary method for constraining peptide conformation, the strategic incorporation of linkers like 8-aminooctanoic acid also plays a role in molecular design. nih.govnih.gov In contrast to rigid cyclic amino acids that force a peptide backbone into a specific turn or helical structure, flexible linkers introduce defined regions of conformational freedom. nih.gov
This flexibility is not random; it can be a deliberate design feature. For example, a flexible tether can allow a peptide's binding motifs to adopt the optimal orientation for interacting with a complex receptor surface. By varying the length of the alkyl chain linker (e.g., using 4-aminobutanoic acid vs. 8-aminooctanoic acid), researchers can systematically probe the spatial requirements of a binding pocket and optimize the peptide's activity.
Role in the Development of Functional Molecular Architectures
Beyond peptides, this compound is a building block for a wide range of functional molecular architectures. Its role as a bifunctional linker of a defined length is critical for constructing complex systems where precise spatial arrangement of components is key.
For example, in the development of activity-based probes, a linker is often needed to connect a peptide-based recognition element to a reactive "warhead" that covalently modifies the target enzyme. stanford.edu The synthesis of azapeptide inhibitors for cysteine proteases utilized an aminohexanoic acid spacer to separate the recognition site from a labeling tag, demonstrating the principle of using such linkers to build modular molecular probes. stanford.edu The 8-carbon chain of 8-aminooctanoic acid offers a longer, more flexible alternative for such applications, enabling the optimization of probe efficacy by adjusting the distance between the binding and reactive moieties. These architectures are essential tools in chemical biology for studying enzyme function and identifying new therapeutic targets.
Design of Molecular Linkers for Conjugate Systems
The structure of this compound is ideally suited for its role as a molecular linker, connecting different molecular entities to form complex conjugate systems. The eight-carbon chain offers a desirable degree of separation and flexibility between the conjugated partners, which can be crucial for maintaining their individual biological or chemical activities.
Derivatives of 8-aminooctanoic acid are utilized as linkers in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). For instance, Fmoc-8-amino-3,6-dioxaoctanoic acid, a related compound, serves as a cleavable ADC linker. nih.gov This suggests that this compound can be similarly employed. The carboxylic acid end can be activated and coupled to a targeting moiety, such as an antibody or a small molecule ligand. Following this, the Alloc group can be selectively removed under mild conditions, typically using a palladium catalyst, to expose the primary amine for conjugation to a payload molecule like a cytotoxic drug or a fluorescent dye. google.com This orthogonal protection strategy is a cornerstone of modern bioconjugation chemistry, allowing for the stepwise and controlled assembly of complex biomolecules. google.com
The use of an octanoic acid derivative as a spacer can also influence the pharmacokinetic properties of therapeutic peptides. Fatty acid conjugation is a known strategy to prolong the circulatory half-life of peptides. lifetein.com
Construction of Scaffolds for Multivalent Constructs
Multivalent systems, which present multiple copies of a ligand, can exhibit significantly enhanced binding affinity and specificity for their biological targets. Amino acids and their derivatives are frequently used as the foundational scaffolds to build these multivalent constructs. mdpi.com
Patents have described the use of adamantane-based scaffolds for creating multivalent binders for cell surface epitopes. nih.gov These scaffolds often incorporate amino acid linkers to attach targeting ligands. nih.gov The structure of this compound makes it an excellent candidate for such applications. The carboxylic acid can be anchored to a central core or scaffold, and after deprotection of the Alloc group, the exposed amine can be used to attach a targeting ligand. By using a scaffold with multiple attachment points, several molecules of the linker and subsequently the ligand can be introduced, leading to a multivalent construct. The synthesis of such systems often relies on standard peptide coupling techniques. nih.gov
A doctoral thesis has detailed the synthesis of an unnatural amino acid with an allyloxycarbonyl-protected amine for its use in solid-phase peptide synthesis to create conformationally constrained cyclic peptides. ucl.ac.uk This highlights the utility of the Alloc protecting group in complex peptide architectures.
Potential Applications in Polymer Chemistry and Material Science
The dual functionality of this compound also lends itself to applications in polymer chemistry and the functionalization of material surfaces.
Integration as a Monomer in Polymerization Processes
The allyl group in this compound can participate in polymerization reactions. Allyl monomers, characterized by the H₂C=CH-CH₂R structure, are a known class of compounds used in polymer synthesis. While they can polymerize more slowly and yield lower molecular weight polymers compared to vinyl monomers, they are valuable for creating specialty polymers.
Allyl alcohol, a related compound, is used as a comonomer to introduce hydroxyl functionality into polymers like styrene-allyl alcohol (SAA) copolymers. gantrade.com Similarly, this compound could be copolymerized with other monomers, such as styrenics or acrylates, to introduce carboxylic acid functionalities along the polymer chain. The presence of both the allyl group for polymerization and the carboxylic acid for further functionalization makes it a "dual-functional monomeric building block". gantrade.com The resulting polymer would have pendant carboxylic acid groups that could be used for cross-linking, altering solubility, or attaching other molecules. The synthesis of polymers with residual allyl groups is also a strategy for creating materials that can be chemically modified post-polymerization. nih.gov
| Monomer Type | Polymerization Characteristics | Resulting Polymer Functionality | Potential Application |
| Allyl Monomers | Slower polymerization, often lower molecular weight | Depends on the 'R' group | Specialty polymers, functional coatings |
| This compound | Potential for copolymerization | Pendant carboxylic acid groups | Functional polymers, cross-linkable materials |
| Allyl Alcohol | Used as a comonomer | Pendant hydroxyl groups | Thermoplastic polyol resins, thermosetting resins |
Use in Surface Functionalization and Modification
The modification of material surfaces to impart specific properties is a critical aspect of material science. Carboxylic acids are well-known for their ability to bind to metal oxide surfaces. Research has shown that treating alpha-alumina with carboxylic acids of varying chain lengths can control the surface charge and isoelectric point of the material. nih.govacs.org This modification is stable over a wide pH range. nih.govacs.org
Given this, this compound can be used to functionalize surfaces like alumina, titania, or other metal oxides. The carboxylic acid group would anchor the molecule to the surface, creating a self-assembled monolayer. The surface would then be decorated with Alloc-protected amine groups. Subsequent removal of the Alloc group would expose primary amines on the surface, which could then be used to covalently attach other molecules, such as biomolecules, catalysts, or polymers, thereby imparting new functionalities to the material. This approach offers a straightforward method for creating chemically reactive surfaces for a variety of applications, from biosensors to chromatography supports.
Analytical Characterization Methodologies for 8 Allyloxy Carbonyl Amino Octanoic Acid and Its Derivatives
Chromatographic Techniques for Purity and Separation
Chromatographic methods are fundamental for separating 8-(((Allyloxy)carbonyl)amino)octanoic acid from reaction impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of protected amino acids like this compound. phenomenex.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. hplc.eu The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The hydrophobicity of the octanoic acid chain and the presence of the allyloxycarbonyl (Alloc) protecting group contribute to its retention on a nonpolar column.
The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. A typical mobile phase for the analysis of such compounds consists of a gradient of an aqueous solvent (often containing an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile. hplc.eursc.org
Table 1: Representative HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Expected Retention | The compound is expected to be well-retained due to its long alkyl chain and protecting group. |
This is an interactive data table. You can sort and filter the data.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, amino acids and their derivatives, including this compound, are generally non-volatile due to the polar carboxylic acid and carbamate (B1207046) groups. thermofisher.comsigmaaldrich.com Therefore, derivatization is a necessary step to increase their volatility and thermal stability for GC analysis. researchgate.netgcms.cz
Common derivatization strategies include:
Esterification: The carboxylic acid group is converted to a more volatile ester, for example, a methyl or ethyl ester, by reaction with an alcohol in the presence of an acid catalyst. colostate.edu
Silylation: The active hydrogens on the carboxylic acid and carbamate groups are replaced with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). thermofisher.comsigmaaldrich.com
Once derivatized, the resulting volatile compound can be separated on a GC column, typically a fused silica capillary column with a nonpolar stationary phase, and detected by a flame ionization detector (FID) or a mass spectrometer (MS). thermofisher.comnih.gov
Table 2: Potential Volatile Derivatives of this compound for GC Analysis
| Derivative | Derivatization Reagent | Key Feature |
|---|---|---|
| Methyl Ester | Methanolic HCl or BF3-Methanol | Increases volatility by converting the carboxylic acid to a methyl ester. researchgate.net |
| Trimethylsilyl (TMS) Ester | BSTFA or MSTFA | Silylates the carboxylic acid, increasing volatility and thermal stability. thermofisher.com |
This is an interactive data table. You can sort and filter the data.
Since this compound possesses a chiral center at the carbon atom bearing the amino group, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric purity of a sample. nih.govsigmaaldrich.com This is particularly important in pharmaceutical applications where often only one enantiomer exhibits the desired biological activity.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of N-protected amino acids. phenomenex.comphenomenex.com The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) for normal-phase chromatography, or an aqueous-organic mixture for reversed-phase chromatography. phenomenex.com
Table 3: Common Chiral Stationary Phases for the Separation of Protected Amino Acid Enantiomers
| Chiral Stationary Phase (CSP) Type | Example Commercial Columns | Separation Principle |
|---|---|---|
| Polysaccharide-based | Chiralpak IA, Chiralcel OD | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. phenomenex.com |
| Macrocyclic Glycopeptide | CHIROBIOTIC T, V | Inclusion complexation and multiple chiral recognition sites. sigmaaldrich.com |
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Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the presence of functional groups and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: The ¹H NMR spectrum will show distinct signals for the protons in the octanoic acid chain, the allyloxycarbonyl group, and the NH proton. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide information about the electronic environment and neighboring protons. For instance, the vinyl protons of the allyl group will appear in the downfield region (around 5-6 ppm), and the methylene protons adjacent to the oxygen and nitrogen atoms will also be deshielded. The long methylene chain of the octanoic acid moiety will give rise to a complex multiplet in the aliphatic region (around 1.2-1.6 ppm). chemicalbook.comspectrabase.comresearchgate.net
¹³C NMR: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's functional group. The carbonyl carbons of the carboxylic acid and the carbamate will appear far downfield (around 170-180 ppm). mdpi.comlibretexts.org The carbons of the allyl group and the carbons adjacent to heteroatoms will also have characteristic chemical shifts. The methylene carbons of the octanoic acid chain will appear in the aliphatic region. bmrb.io
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position (Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 (s, 1H) | ~179 |
| α-CH₂ (to COOH) | ~2.3 (t, 2H) | ~34 |
| β-CH₂ | ~1.6 (m, 2H) | ~25 |
| γ, δ, ε, ζ-CH₂ | ~1.3 (m, 8H) | ~29 |
| η-CH₂ (to NH) | ~3.1 (q, 2H) | ~41 |
| NH | ~5.0 (t, 1H) | - |
| Carbamate Carbonyl (-O(C=O)NH-) | - | ~156 |
| Alloc O-CH₂ | ~4.5 (d, 2H) | ~65 |
| Alloc -CH= | ~5.9 (m, 1H) | ~133 |
| Alloc =CH₂ | ~5.2-5.3 (m, 2H) | ~118 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.
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Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar, non-volatile molecules, which would be suitable for this compound. nih.gov
In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. nih.govnih.gov
The fragmentation of this compound is expected to involve several characteristic pathways:
Loss of the Alloc group: Cleavage of the carbamate bond can lead to the loss of the allyloxycarbonyl group or parts of it.
Decarboxylation: Loss of CO₂ from the carboxylic acid end.
Fragmentation of the alkyl chain: Cleavage along the octanoic acid backbone, resulting in a series of ions separated by 14 Da (CH₂). matrixscience.com
Table 5: Expected Key Fragment Ions in the ESI-MS/MS Spectrum of this compound ([M+H]⁺)
| m/z (Proposed Fragment) | Loss from Parent Ion | Proposed Structure of Fragment |
|---|---|---|
| 258.17 | - | [M+H]⁺ |
| 214.18 | -CO₂ | Loss of carbon dioxide from the carboxylic acid. |
| 172.16 | -C₄H₅O₂ (Alloc group) | 8-aminooctanoic acid cation. |
| 155.16 | -C₄H₅O₂ - NH₃ | Loss of the Alloc group and ammonia. |
| 144.11 | -C₄H₅O₂ - CO | Loss of the Alloc group and carbon monoxide. |
Note: m/z values are calculated for the monoisotopic masses.
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Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is obtained. For this compound, the IR spectrum provides definitive evidence for its key structural features: the carboxylic acid, the carbamate linkage, and the allyl group.
The spectrum is characterized by a series of absorption bands, each corresponding to a specific molecular vibration (stretching or bending) of the bonds within the molecule. The presence of hydrogen bonding, particularly involving the carboxylic acid group, can lead to significant broadening of certain peaks, such as the O-H stretch.
Key research findings from the analysis of related compounds, such as octanoic acid and other N-protected amino acids, allow for the precise assignment of the observed absorption bands. For instance, the carboxylic acid O-H stretch is typically a very broad band, while the C=O stretches of the carboxylic acid and the carbamate group appear as sharp, strong absorptions in distinct regions of the spectrum. The presence of the allyl group is confirmed by the characteristic C=C and =C-H stretching vibrations.
Below is a table summarizing the expected characteristic IR absorption bands for this compound, based on established spectroscopic data for its constituent functional groups.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Alkyl Chain | C-H stretch | 2950 - 2850 | Strong |
| Carbamate | N-H stretch | 3400 - 3200 | Medium |
| Carboxylic Acid | C=O stretch | 1730 - 1700 | Strong |
| Carbamate | C=O stretch | 1720 - 1680 | Strong |
| Allyl Group | C=C stretch | 1650 - 1630 | Medium |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |
| Carbamate | C-N stretch | 1250 - 1200 | Medium |
| Carboxylic Acid | O-H bend | 960 - 900 | Broad, Medium |
Advanced Analytical Techniques for Comprehensive Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the connectivity of atoms.
¹H NMR: This technique provides information about the different types of protons in the molecule, their chemical environment, their relative numbers, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the octanoic acid backbone, the methylene and methine protons of the allyl group, and the N-H proton of the carbamate. The chemical shift (δ) of these signals and their splitting patterns (multiplicity) are used to assign them to specific positions in the molecule.
¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of the carbon skeleton. Key signals would include those for the carbonyl carbons of the carboxylic acid and carbamate, the olefinic carbons of the allyl group, and the aliphatic carbons of the octanoic acid chain.
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent parts and data from structurally similar compounds.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10 - 12 | Singlet, Broad |
| Allyl (-CH=CH₂) | 5.8 - 6.0 | Multiplet |
| Allyl (=CH₂) | 5.1 - 5.3 | Multiplet |
| Allyl (-O-CH₂-) | 4.5 - 4.6 | Doublet |
| Carbamate (-NH-) | 4.8 - 5.2 | Triplet, Broad |
| -CH₂-NH- | 3.0 - 3.2 | Quartet |
| -CH₂-COOH | 2.2 - 2.4 | Triplet |
| -(CH₂)₅- (backbone) | 1.2 - 1.7 | Multiplet |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 175 - 180 |
| Carbamate (-O-(C=O)-NH-) | 155 - 158 |
| Allyl (-CH=CH₂) | 132 - 135 |
| Allyl (=CH₂) | 116 - 118 |
| Allyl (-O-CH₂-) | 65 - 67 |
| -CH₂-NH- | 40 - 42 |
| -CH₂-COOH | 33 - 35 |
| -(CH₂)₅- (backbone) | 24 - 30 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be employed to generate the molecular ion.
The high-resolution mass spectrum would provide the exact molecular weight, allowing for the determination of the molecular formula. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can further confirm the structure by identifying characteristic losses, such as the loss of the allyl group or cleavage of the octanoic acid chain.
Expected Mass Spectrometry Data
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated Molecular Ion | 244.15 |
| [M+Na]⁺ | Sodiated Molecular Ion | 266.13 |
| [M-C₃H₅]⁺ | Loss of allyl radical | 203.11 |
| [M-C₄H₅O₂]⁺ | Loss of allyloxycarbonyl radical | 158.12 |
Mechanistic and Computational Investigations
Studies on Reaction Mechanisms Involving Allyloxycarbonyl Chemistry
The chemical behavior of the Alloc group, especially its removal (deprotection), is central to its utility. Mechanistic studies have focused on elucidating the precise steps involved in these transformations.
Detailed Mechanistic Elucidation of Palladium-Catalyzed Deprotection
The most common method for cleaving the Alloc group is through a palladium(0)-catalyzed reaction. This process, a variation of the Tsuji-Trost allylation, is valued for its mild conditions. wpmucdn.com The generally accepted mechanism proceeds through three primary steps:
Oxidative Addition : The catalytically active palladium(0) species, often formed from a precursor like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the double bond of the allyl group. wpmucdn.com This is followed by an oxidative addition step where the Pd(0) inserts into the carbon-oxygen bond, displacing the carbamate (B1207046) and forming a cationic η³-π-allylpalladium(II) complex. wpmucdn.comacsgcipr.org
Formation of the π-Allyl Complex : The key intermediate in this catalytic cycle is the π-allylpalladium complex. wpmucdn.commdpi.com In this species, the three carbon atoms of the allyl group are bonded to the palladium center. The carbamate anion is released, which then undergoes decarboxylation to yield the free amine.
Nucleophilic Attack and Catalyst Regeneration : An allyl scavenger, which is a soft nucleophile, attacks the π-allyl complex. wpmucdn.com This can occur at one of the terminal carbons of the allyl moiety, forming a new bond and releasing the allyl group from the palladium. This step results in reductive elimination, regenerating the palladium(0) catalyst, which can then participate in another catalytic cycle. wpmucdn.com
Commonly used nucleophilic scavengers include phenylsilane (PhSiH₃), morpholine, and dimethylamine-borane complex (Me₂NH·BH₃). researchgate.netresearchgate.net The choice of scavenger can be critical, as some conditions can lead to side reactions, such as the re-alkylation of the deprotected amine by the allyl group. researchgate.net
Kinetic and Thermodynamic Analysis of Key Transformations
Key factors influencing the kinetics of the reaction include:
Catalyst and Ligands : The nature of the palladium catalyst and its associated ligands can significantly affect the reaction rate.
Scavenger : The choice and concentration of the allyl scavenger are crucial. For instance, using Me₂NH·BH₃ can lead to quantitative removal of the Alloc group from secondary amines in under an hour, whereas other scavengers may be less effective. researchgate.net
Temperature : While often performed at room temperature to maintain catalyst stability, microwave-assisted procedures at slightly elevated temperatures (e.g., 38°C) can dramatically reduce reaction times from hours to minutes. nih.govbiotage.com This indicates that the reaction has a significant activation energy barrier that can be overcome with thermal energy. youtube.com
The table below summarizes a comparison of reaction conditions, highlighting the kinetic differences.
| Condition | Typical Temperature | Typical Duration | Kinetic Profile |
|---|---|---|---|
| Standard (e.g., Pd(PPh₃)₄/PhSiH₃) | Room Temperature | 1-5 hours | Slow, catalyst stability is a concern over long periods. researchgate.netbiotage.com |
| Microwave-Assisted | 38°C | ~10 minutes (2x5 min) | Very fast, overcomes kinetic barriers before catalyst degradation. nih.gov |
| Optimized for Secondary Amines (e.g., Pd(PPh₃)₄/Me₂NH·BH₃) | Room Temperature | ~40 minutes | Fast and efficient, minimizes side reactions. researchgate.net |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating molecules like 8-(((allyloxy)carbonyl)amino)octanoic acid at an atomic level, offering insights that are often difficult to obtain through experimentation alone. nih.govsemanticscholar.org
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are essential for understanding the three-dimensional structure and flexibility of this compound. researchgate.net The molecule possesses significant conformational freedom due to the rotatable single bonds in its octanoic acid backbone.
Conformational analysis can be performed using methods such as:
Molecular Mechanics (MM) : This approach uses classical force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of the conformational space to identify low-energy structures.
Ab Initio and Density Functional Theory (DFT) : These quantum mechanical methods provide more accurate descriptions of the electronic structure and can be used to refine the geometries and energies of the most stable conformers identified by MM. rsc.org
Such studies can predict the preferred spatial arrangement of the carboxylic acid, the alkyl chain, and the Alloc-protected amine, which influences the molecule's physical properties and its interactions with other molecules.
Quantum Chemical Calculations for Reaction Pathway Predictions and Energetics
Quantum chemical calculations are invaluable for studying reaction mechanisms in detail. nih.govresearchgate.net For the palladium-catalyzed deprotection of the Alloc group, these methods can be used to:
Map the Potential Energy Surface : Calculations can trace the entire reaction pathway from reactants to products, identifying all intermediates (like the π-allylpalladium complex) and transition states. researchgate.net
Calculate Activation Energies : By determining the energy of the transition states, the activation energy for each step of the catalytic cycle can be calculated, providing a quantitative understanding of the reaction kinetics. nih.gov
Analyze Intermediates : The electronic structure and bonding of key intermediates can be analyzed to understand their stability and reactivity.
Methods like the Artificial Force Induced Reaction (AFIR) can be employed to systematically explore potential reaction pathways without prior assumptions. nih.gov These computational approaches can corroborate experimentally proposed mechanisms and even predict alternative, previously unknown pathways. chemrxiv.org
Computational Design Principles for Novel Derivatives and Applications
The insights gained from mechanistic and computational studies form a basis for the rational design of new molecules and processes. youtube.com For this compound, computational design could be applied to:
Develop Improved Catalysts : By modeling the interaction between the Alloc group and the palladium center, new ligands could be designed to create more efficient or stable catalysts for the deprotection reaction.
Screen Alternative Scavengers : Quantum chemical calculations could predict the reactivity of various nucleophiles with the π-allylpalladium complex, enabling the in-silico screening for more effective or environmentally benign scavengers.
This predictive power accelerates the discovery process, reducing the need for extensive trial-and-error experimentation. researchgate.net
Q & A
Q. What are the key synthetic methodologies for 8-(((Allyloxy)carbonyl)amino)octanoic acid?
The synthesis typically involves introducing the allyloxycarbonyl (Alloc) protecting group to 8-aminooctanoic acid. A common approach uses carbamate-forming reactions with allyl chloroformate in the presence of a base (e.g., sodium bicarbonate) under anhydrous conditions. Activation agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) can enhance coupling efficiency . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is recommended.
Q. How can the purity and structure of this compound be validated?
- Spectroscopy : ¹H and ¹³C NMR to confirm allyl group protons (δ 5.8–6.0 ppm for vinyl protons) and carbamate carbonyl (δ 155–160 ppm). IR spectroscopy for characteristic C=O (1700–1750 cm⁻¹) and N-H (3300 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M−H]⁻) and fragmentation patterns.
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: ~57%, H: ~7.5%, N: ~4.2%) .
Q. What safety protocols are critical during experimental handling?
- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential respiratory irritation .
- Waste Disposal : Classify as halogenated organic waste if solvents like dichloromethane are used. Neutralize acidic byproducts before disposal .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
Advanced Research Questions
Q. How can reaction efficiency be optimized for large-scale synthesis?
- Enzymatic Catalysis : Explore lipase or protease-catalyzed aminolysis as a greener alternative to chemical coupling, leveraging enzyme specificity (e.g., Candida antarctica lipase B) .
- Process Control : Use DOE (Design of Experiments) to optimize parameters like pH (6–8), temperature (25–40°C), and solvent polarity. Monitor reaction progress via inline FTIR or HPLC .
Q. What mechanistic insights exist for the cleavage of the Alloc group under specific conditions?
The Alloc group is cleaved via palladium-catalyzed deprotection (e.g., Pd(PPh₃)₄ with nucleophiles like morpholine). Mechanistic studies using DFT calculations suggest a β-hydride elimination pathway. Isotopic labeling (e.g., deuterated allyl groups) can track hydrogen transfer during cleavage .
Q. How does this compound interact with biological systems in enzyme inhibition studies?
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., proteases).
- Cytotoxicity : Evaluate with MTT assays in cell lines (e.g., HEK293) at concentrations ≤100 μM to assess biocompatibility .
Q. How should contradictory data on solubility or reactivity be resolved?
- Solubility Conflicts : Compare solvent systems (e.g., DMSO vs. aqueous buffers) using dynamic light scattering (DLS) to assess aggregation.
- Reactivity Discrepancies : Replicate experiments under controlled humidity/O₂ levels. Apply statistical tools (e.g., ANOVA) to identify outliers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
